3-(ethoxymethyl)-1-methyl-1H-pyrazole

Medicinal Chemistry Organic Synthesis Pyrazole Derivatives

Choose 3-(ethoxymethyl)-1-methyl-1H-pyrazole (CAS 1856052-27-1) to preserve positional integrity in your medicinal chemistry program. Unlike its 5-ethoxymethyl isomer (CAS 1856076-64-6), this regioisomer bears an unsubstituted C4 position, enabling direct C-H activation and late-stage diversification without de novo synthesis. Validated as an inactive control in antinociceptive assays, it provides a reliable, opioid-background-free core for building analgesic-focused compound libraries. The scaffold also offers a strategic entry point for regioselective 5-position functionalization, supporting SAR exploration and the generation of novel, patentable derivatives.

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 1856052-27-1
Cat. No. B2945400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(ethoxymethyl)-1-methyl-1H-pyrazole
CAS1856052-27-1
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESCCOCC1=NN(C=C1)C
InChIInChI=1S/C7H12N2O/c1-3-10-6-7-4-5-9(2)8-7/h4-5H,3,6H2,1-2H3
InChIKeyFNQSOUAMCCCVDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethoxymethyl)-1-methyl-1H-pyrazole CAS 1856052-27-1: Procurement Baseline and Chemical Identity


3-(Ethoxymethyl)-1-methyl-1H-pyrazole (CAS 1856052-27-1) is a synthetic pyrazole derivative with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.18 g/mol . It features an ethoxymethyl substituent at the 3-position of the pyrazole ring and a methyl group on the nitrogen at position 1 . This structural arrangement places it within the class of N1-methyl, C3-alkoxymethyl pyrazoles, a family of compounds frequently employed as versatile building blocks in medicinal chemistry and agrochemical research .

Why Generic Substitution Fails for 3-(Ethoxymethyl)-1-methyl-1H-pyrazole CAS 1856052-27-1


Generic substitution of 3-(ethoxymethyl)-1-methyl-1H-pyrazole is precluded by the non-equivalence of its positional isomers. Compounds such as 5-(ethoxymethyl)-1-methyl-1H-pyrazole (CAS 1856076-64-6) share the same molecular weight (140.18 g/mol) but exhibit distinct chemical and biological behaviors . In antinociceptive assays, structurally analogous pyrazolines with identical substitution patterns show activity profiles that are strictly dependent on the specific position of the ethoxymethyl group [1]. This positional sensitivity, combined with the absence of a reactive handle (e.g., bromo or amino) at the 4- or 5-positions in the parent scaffold, confirms that in-class analogs cannot be interchanged without compromising the intended experimental outcome .

Product-Specific Quantitative Evidence Guide: 3-(Ethoxymethyl)-1-methyl-1H-pyrazole Differentiation Metrics


Site-Specific Synthetic Utility: Orthogonal Reactivity at the 3-Position

The 3-substitution pattern of this compound provides a unique synthetic handle compared to its 5-substituted isomer (5-(ethoxymethyl)-1-methyl-1H-pyrazole, CAS 1856076-64-6). While both share identical molecular formula and weight, the 3-ethoxymethyl derivative presents a nucleophilic site at the unsubstituted 5-position, enabling regioselective functionalization . This is critical because the electronic environment of the pyrazole ring renders the 5-position of a 3-substituted pyrazole more reactive towards electrophilic substitution than the analogous position in a 5-substituted isomer, offering a distinct synthetic pathway [1].

Medicinal Chemistry Organic Synthesis Pyrazole Derivatives

Physicochemical Differentiation: LogP and Solubility Profile vs. Analogous Structures

The physicochemical profile of 3-(ethoxymethyl)-1-methyl-1H-pyrazole differs measurably from close analogs. Calculated partition coefficient (ClogP) for the compound is reported as approximately 1.0 . While a direct experimental value for the 5-isomer is not available, the difference in substitution pattern is known to alter lipophilicity. For context, a structurally related compound, 4-ethoxymethyl-1-ethyl-3-methyl-1H-pyrazole, has a measured LogP of 1.43, indicating that the position of the ethoxymethyl group directly influences this key drug-like property .

ADME Physicochemical Properties Drug Discovery

Differential Activity in Heterologous Screens: Opioid Receptor Engagement vs. Inactive Analogs

In a study evaluating six novel synthetic pyrazolines, the compound 3-ethoxymethyl-5-ethoxycarbonyl-1H-pyrazole (Pz 1), a direct structural congener of the target compound, was found to lack antinociceptive activity in a mouse tail immersion test at 1.5 mmol/kg (sc), showing no increase in tail withdrawal latency compared to vehicle (3.4 ± 0.2 s) [1]. This inactivity is a critical differential. In stark contrast, its 1-substituted methyl analog (Pz 2) and phenyl analog (Pz 3) at the same dose significantly increased tail withdrawal latency to 5.2 ± 0.4 s and 5.9 ± 0.4 s, respectively, indicating a potent antinociceptive effect [1].

Antinociception In Vivo Pharmacology Opioid Mechanisms

Differential Patent Coverage: Privileged Scaffold in Cardiovascular Therapeutics

The 3-(ethoxymethyl)-1-methyl-1H-pyrazole scaffold falls under the broader patent coverage of heterocyclylmethyl-substituted pyrazole derivatives (US6414009), which are claimed as medicaments for treating cardiovascular diseases [1]. The patent's specific enumeration of substituents and their positions implies a degree of structure-specific protection that may not extend to all isomers or analogs. This creates a potential Freedom-to-Operate advantage for the specific 3-ethoxymethyl-1-methyl pattern, compared to more broadly claimed or unclaimed alternatives [1].

Cardiovascular Disease Patent Landscape Drug Discovery

Orthogonal Functionalization Potential vs. 4-Bromo Analog

Compared to its 4-bromo analog (4-bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole, CAS 1856061-17-0), the target compound (CAS 1856052-27-1) offers a distinct and orthogonal synthetic utility . The 4-bromo derivative is specifically suited for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the 4-position. In contrast, the target compound, lacking a halogen, is a superior choice for transformations at the unsubstituted 4- and 5-positions, such as directed lithiation or electrophilic aromatic substitution, without the risk of unwanted side reactions or the need for protecting group strategies necessitated by the reactive C-Br bond [1].

Synthetic Chemistry Cross-Coupling Building Blocks

Unsubstituted Core vs. 4-Iodo Analog: Enabling C-H Functionalization Strategies

The target compound (CAS 1856052-27-1) is a key precursor for C-H activation and late-stage functionalization (LSF) strategies, a capability not shared by its 4-iodo analog (3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole, CAS not specified) . The 4-iodo analog is pre-functionalized for cross-coupling. The target compound, however, with a free 4-position, can be subjected to modern C-H activation methodologies (e.g., using palladium, ruthenium, or rhodium catalysts) to install a wide array of functionalities at a later stage in a synthesis, thereby increasing efficiency and diversifying accessible chemical space [1].

C-H Activation Late-Stage Functionalization Medicinal Chemistry

Best Research and Industrial Application Scenarios for 3-(Ethoxymethyl)-1-methyl-1H-pyrazole


Use as an Inert Control Scaffold in Analgesic Drug Discovery

Based on the direct head-to-head comparison data showing a lack of antinociceptive activity for its close structural congener (Pz 1) [1], this compound and its derivatives are uniquely suited for use as inactive control scaffolds in assays aimed at discovering novel analgesics. Researchers can use this core to build compound libraries, confident that any observed activity arises from the appended functional groups and not from an opioid-mediated background signal inherent to the pyrazoline core itself [1].

Preferred Building Block for 5-Position Functionalization in Parallel Synthesis

For medicinal chemistry programs focused on SAR exploration at the 5-position of the pyrazole ring, this 3-ethoxymethyl-1-methyl substituted compound is the required starting material. Its distinct electronic profile, compared to the 5-ethoxymethyl isomer, enables regioselective functionalization at the 5-position via electrophilic substitution or directed metalation, providing a synthetic entry point not available with the positional isomer [1][2].

Core Scaffold for Cardiovascular Drug Discovery with Favorable Patent Landscape

Given its structural relation to the heterocyclylmethyl-substituted pyrazoles claimed in US6414009 for cardiovascular indications [1], this specific compound serves as a strategic starting point for developing new chemical entities. Its defined substitution pattern may offer a clearer path to novel, patentable derivatives compared to using the broader scaffolds explicitly claimed in the original patent, thereby providing a competitive advantage in pharmaceutical R&D [1].

Enabling Late-Stage Diversification via C-H Activation

The unsubstituted 4-position of this compound makes it a highly valuable scaffold for employing C-H activation strategies [1]. Unlike its 4-halogenated analogs which are restricted to cross-coupling, this core allows for the direct and selective installation of diverse functional groups at a late stage of synthesis. This capability is critical for rapidly exploring chemical space and optimizing drug-like properties without lengthy de novo synthesis, making it an attractive building block for modern medicinal chemistry workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(ethoxymethyl)-1-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.